molecular formula C11H14F3NO3 B13313390 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine

Cat. No.: B13313390
M. Wt: 265.23 g/mol
InChI Key: DTMMWTIWVAGCLH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C11H14F3NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethanone with 3,4,5-trimethoxybenzaldehyde under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine is unique due to its combination of trifluoromethyl and trimethoxyphenyl groups, which impart specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14F3NO3

Molecular Weight

265.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C11H14F3NO3/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5,10H,15H2,1-3H3

InChI Key

DTMMWTIWVAGCLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)N

Origin of Product

United States

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